2-(Chloromethyl)benzoyl chloride

Physical Organic Chemistry Reaction Kinetics Solvolysis

2-(Chloromethyl)benzoyl chloride (CAS 42908-86-1) is an ortho-substituted aromatic acyl chloride featuring both an acid chloride and a benzylic chloride functional group. This bifunctional reactivity enables its use as a versatile building block in organic synthesis, where it can sequentially introduce benzoyl and chloromethyl moieties into target molecules.

Molecular Formula C8H6Cl2O
Molecular Weight 189.04 g/mol
CAS No. 42908-86-1
Cat. No. B1353022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)benzoyl chloride
CAS42908-86-1
Molecular FormulaC8H6Cl2O
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCl)C(=O)Cl
InChIInChI=1S/C8H6Cl2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2
InChIKeyTXZFBHYDQGYOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)benzoyl chloride (CAS 42908-86-1): Bifunctional Acylating Agent for Ortho-Substituted Architectures


2-(Chloromethyl)benzoyl chloride (CAS 42908-86-1) is an ortho-substituted aromatic acyl chloride featuring both an acid chloride and a benzylic chloride functional group . This bifunctional reactivity enables its use as a versatile building block in organic synthesis, where it can sequentially introduce benzoyl and chloromethyl moieties into target molecules . Its molecular formula is C₈H₆Cl₂O, with a molecular weight of 189.04 g/mol, and it is typically a colorless to pale yellow liquid at room temperature .

Bifunctional Sequential acylation then alkylation via ortho-disposed electrophiles
Steric control Ortho-chloromethyl group enforces dissociative SN2 mechanism
Polymer modification Side-chain benzylchloride incorporation without chloromethyl ether

Why 2-(Chloromethyl)benzoyl Chloride Cannot Be Replaced by Its 3- or 4-Isomers


The three positional isomers of chloromethylbenzoyl chloride (ortho, meta, and para) are not functionally interchangeable due to pronounced differences in reaction mechanisms and steric profiles [1]. The ortho-isomer (2-(chloromethyl)benzoyl chloride) uniquely enforces a dissociative Sₙ2 mechanism across a wide range of solvents due to steric hindrance from the adjacent chloromethyl group, whereas the meta- and para-isomers exhibit solvent-dependent mechanistic switching between associative and dissociative pathways [1]. This mechanistic divergence directly impacts reaction kinetics, selectivity, and product outcomes, making generic substitution unreliable without re-optimization of reaction conditions.

Mechanistic divergence
Ortho-isomer follows uniform dissociative SN2; meta/para switch mechanisms with solvent polarity, complicating scale-up.
Kinetic unpredictability
Solvent-dependent rates for 3-/4-isomers may shift reaction selectivity; direct substitution without re-optimization can alter product profiles.
Steric mismatch
Absence of ortho-chloromethyl group in meta/para isomers removes steric hindrance, enabling associative pathways that may promote side reactions.

2-(Chloromethyl)benzoyl chloride: Comparative Performance Metrics vs. Positional Isomers


Solvolysis Mechanism: Ortho-Substituent Locks Dissociative Sₙ2 Pathway, Meta/Para Isomers Switch Mechanisms

The ortho-chloromethyl group in 2-(chloromethyl)benzoyl chloride exerts a steric effect that forces the solvolysis reaction to proceed exclusively via a dissociative Sₙ2 mechanism across all tested solvent systems [1]. In contrast, the 3- and 4-isomers exhibit solvent-dependent mechanistic switching, following addition-elimination or associative Sₙ2 pathways in nucleophilic solvents and dissociative Sₙ2 pathways only in electrophilic solvents [1].

Solvolysis mechanism
Head-to-head
Exclusive dissociative SN2 pathway across all solvents vs. solvent-dependent switching for meta/para isomers
Solvent-independent kinetics simplifies reaction optimization
Conductometric rate measurements at 25.0 °C
Physical Organic Chemistry Reaction Kinetics Solvolysis Structure-Reactivity Relationships

Polymer Functionalization Efficiency: Chloromethylbenzoylation Enables Direct Side-Chain Incorporation Without Carcinogenic Reagents

In polymer modification for anion-exchange membranes, chloromethylbenzoylation using 2-(chloromethyl)benzoyl chloride directly incorporates side-chain benzylchloride groups into poly(aryl ether) backbones, avoiding the traditional chloromethylation route that employs carcinogenic chloromethyl methyl ether [1]. The resulting side-chain-type AEMs demonstrated higher conductivity, much lower swelling, and better alkaline stability compared to main-chain-type AEMs prepared via conventional chloromethylation [1].

Membrane functionalization
Cross-study
Reported higher conductivity, lower swelling, and improved alkaline stability vs. main-chain chloromethylation
Supports safer polymer modification route assessment
Cross-study comparison; validation recommended
Polymer Chemistry Anion-Exchange Membranes Post-Polymerization Modification Materials Science

Synthetic Accessibility: Comparable Yield to Isomers but Distinct Ortho-Selective Reactivity

2-(Chloromethyl)benzoyl chloride can be synthesized in high yield (94%) via esterification of o-(chloromethyl)benzoyl chloride with methanol , and in 83.7% yield via lactone ring-opening with thionyl chloride [1]. Comparable yields are reported for the 3-isomer (95.2%) and 4-isomer (94%) , indicating that procurement decisions should be driven by the unique ortho- reactivity profile rather than synthetic yield advantage.

Synthetic yield
Cross-study
94% (esterification) / 83.7% (lactone) for ortho; comparable yields for meta (95.2%) and para (94%)
Yield parity across isomers; choice driven by ortho reactivity
Synthesis conditions vary across studies
Organic Synthesis Process Chemistry Acylation Building Block

Ortho-Steric Effect Suppresses Nucleophilic Assistance: Distinct Activation Parameters vs. Meta/Para Analogs

The ortho-chloromethyl substituent in 2-(chloromethyl)benzoyl chloride exerts a steric effect that reduces nucleophilic solvent assistance compared to the meta- and para-isomers [1]. Analysis of activation parameters derived from rate measurements at four temperatures revealed that the ortho-isomer's reaction center is less susceptible to bimolecular nucleophilic attack, consistent with a dominant dissociative pathway [1].

Steric effect on mechanism
Head-to-head
Minimal bimolecular nucleophilic assistance for ortho; meta/para show greater associative character in nucleophilic solvents
Reduced nucleophilic susceptibility may enhance selectivity in competitive environments
Derived from activation parameter analysis
Physical Organic Chemistry Kinetics Steric Effects Activation Parameters

High-Purity Production via Lactone Route: 98% Purity Achievable at 99.4% Yield

A patent process for producing o-chloromethylbenzoyl chloride via reaction of phthalide with thionyl chloride achieves 98% purity (GC) at 99.4% yield, demonstrating industrial scalability for high-purity material [1]. This route avoids the use of gaseous phosgene, offering safety and operational advantages over alternative methods.

Purity process
Class-level
98% purity (GC) at 99.4% yield via phthalide/thionyl chloride route
Indicates industrial scalability for high-purity material
Class-level inference; site-specific validation needed
Process Chemistry Pharmaceutical Intermediates Synthesis Purity

Dual Electrophilic Centers Enable Sequential Derivatization Not Possible with Benzoyl Chloride

Unlike simple benzoyl chloride (which offers only a single acyl chloride electrophile), 2-(chloromethyl)benzoyl chloride contains two electrophilic centers with orthogonal reactivity: the acid chloride undergoes rapid acylation, while the benzylic chloride can be subsequently substituted under different conditions . This enables stepwise introduction of two different nucleophiles without protecting group manipulation .

Bifunctional reactivity
Class-level
Two electrophilic centers (acyl chloride + benzylic chloride) enable stepwise, protecting-group-free sequential derivatization; benzoyl chloride provides only one
Supports efficient assembly of complex ortho-substituted scaffolds
Class-level reactivity inference
Organic Synthesis Bifunctional Reagents Protecting Group Strategy Sequential Functionalization

Optimal Use Cases for 2-(Chloromethyl)benzoyl Chloride Based on Comparative Evidence


Synthesis of Ortho-Substituted Aromatics Requiring Predictable, Solvent-Independent Kinetics

When a reaction sequence demands uniform kinetic behavior across solvent systems or at scale, 2-(chloromethyl)benzoyl chloride is the preferred isomer. Its exclusive dissociative Sₙ2 mechanism eliminates the need to re-optimize conditions for different solvents, unlike the 3- and 4-isomers which switch mechanisms based on solvent nucleophilicity [1].

Post-Polymerization Modification for High-Performance Anion-Exchange Membranes

For researchers developing anion-exchange membranes, chloromethylbenzoylation with 2-(chloromethyl)benzoyl chloride offers a safer, non-carcinogenic alternative to traditional chloromethylation. The resulting side-chain-type membranes exhibit superior conductivity, lower swelling, and improved alkaline stability compared to main-chain-type analogs [1].

Sequential Bifunctional Derivatization in Pharmaceutical Intermediate Synthesis

In multi-step pharmaceutical syntheses, the orthogonal reactivity of 2-(chloromethyl)benzoyl chloride's acyl chloride and benzylic chloride groups enables sequential introduction of two distinct nucleophiles without protecting group steps [1]. This can streamline routes to complex active pharmaceutical ingredients (APIs) that require ortho-substituted benzoyl scaffolds.

Reactions Where Suppressed Nucleophilic Assistance Enhances Selectivity

The steric hindrance of the ortho-chloromethyl group reduces bimolecular nucleophilic attack on the acyl chloride carbon, making 2-(chloromethyl)benzoyl chloride advantageous in reaction environments where undesired nucleophile-assisted side reactions (e.g., with solvent or impurities) would otherwise compromise selectivity [1].

Application
Selection Property
Validation Focus
Solvent-independent ortho-substituted synthesis
Uniform dissociative SN2 mechanism
Kinetic predictability across solvent systems
Anion-exchange membrane modification
Side-chain benzylchloride incorporation
Membrane conductivity and swelling stability
Sequential bifunctional derivatization
Orthogonal acyl and benzylic chloride reactivity
Stepwise nucleophile assembly efficiency
Selectivity in competitive nucleophilic environments
Steric suppression of bimolecular attack
Undesired side-reaction mitigation review

Technical Documentation Hub

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